N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a fluorobenzenesulfonyl group
Mechanism of Action
Target of Action
Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities . They have been found to exhibit promising activity against various bacterial strains .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets in a way that inhibits the growth of the bacteria .
Biochemical Pathways
Benzothiazole derivatives have been known to affect various biochemical pathways, leading to their antimicrobial, antifungal, and other biological activities .
Pharmacokinetics
The admet calculation showed a favorable pharmacokinetic profile for synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been found to manifest profound antimicrobial activity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide are largely determined by its interactions with various enzymes, proteins, and other biomolecules. The compound has been found to manifest profound antimicrobial activity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that the compound may have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide involves multiple steps. One common synthetic route includes the reaction of substituted 2-amino benzothiazole with 2-amino-5-[(E)-phenyl diazenyl] benzoyl chloride or 2-phenyl-4H benzo[d][1,3]oxazin-4-one . These reactions typically require specific conditions such as the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . Industrial production methods may involve similar synthetic pathways but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety, using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as an antibacterial or anticancer agent.
Comparison with Similar Compounds
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide can be compared with other benzothiazole derivatives, such as:
2-Phenylbenzothiazole: Known for its anticancer properties.
2-Aminobenzothiazole: Used in the synthesis of various pharmaceuticals.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorophenyl)sulfonylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S2/c24-17-10-12-19(13-11-17)31(28,29)14-4-9-22(27)25-18-6-3-5-16(15-18)23-26-20-7-1-2-8-21(20)30-23/h1-3,5-8,10-13,15H,4,9,14H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOOJQVNMBNNOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501157495 | |
Record name | N-[3-(2-Benzothiazolyl)phenyl]-4-[(4-fluorophenyl)sulfonyl]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501157495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941987-61-7 | |
Record name | N-[3-(2-Benzothiazolyl)phenyl]-4-[(4-fluorophenyl)sulfonyl]butanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941987-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-(2-Benzothiazolyl)phenyl]-4-[(4-fluorophenyl)sulfonyl]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501157495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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